molecular formula C18H17N3O4S2 B13382501 4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl benzenesulfonate

4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl benzenesulfonate

Cat. No.: B13382501
M. Wt: 403.5 g/mol
InChI Key: SIMURZMYWZAWSJ-YBFXNURJSA-N
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Description

4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl benzenesulfonate is a complex organic compound that features a thiazolidine ring, a phenyl group, and a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl benzenesulfonate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are employed to improve selectivity and product yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl benzenesulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl benzenesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

[4-methyl-2-[(E)-[(E)-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C18H17N3O4S2/c1-12-8-9-16(25-27(23,24)15-6-4-3-5-7-15)14(10-12)11-19-21-18-20-17(22)13(2)26-18/h3-11,13H,1-2H3,(H,20,21,22)/b19-11+

InChI Key

SIMURZMYWZAWSJ-YBFXNURJSA-N

Isomeric SMILES

CC1C(=O)N/C(=N\N=C\C2=C(C=CC(=C2)C)OS(=O)(=O)C3=CC=CC=C3)/S1

Canonical SMILES

CC1C(=O)NC(=NN=CC2=C(C=CC(=C2)C)OS(=O)(=O)C3=CC=CC=C3)S1

Origin of Product

United States

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